molecular formula C24H21N3O5S B11121975 (2E)-6-(4-methoxybenzyl)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-(4-methoxybenzyl)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11121975
M. Wt: 463.5 g/mol
InChI Key: XCAAESUUMCBWRU-KGENOOAVSA-N
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Description

The compound (2E)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule featuring a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenyl derivatives and thiazolo-triazine precursors. The key steps in the synthesis may involve:

    Formation of the thiazolo-triazine core: This can be achieved through cyclization reactions involving appropriate thioamide and hydrazine derivatives under controlled conditions.

    Substitution reactions: Introduction of methoxy and propenyloxy groups on the phenyl rings through nucleophilic substitution reactions.

    Condensation reactions: Formation of the final product through condensation of the substituted phenyl derivatives with the thiazolo-triazine core under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-up: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups under oxidative conditions.

    Reduction: Reduction of the double bonds in the propenyloxy groups.

    Substitution: Nucleophilic substitution reactions at the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated analogs.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways: It could influence signaling pathways involved in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of methoxy, propenyloxy, and phenyl groups in this compound distinguishes it from other similar compounds, potentially leading to distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

(2E)-6-[(4-methoxyphenyl)methyl]-2-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H21N3O5S/c1-4-11-32-19-10-7-16(13-20(19)31-3)14-21-23(29)27-24(33-21)25-22(28)18(26-27)12-15-5-8-17(30-2)9-6-15/h4-10,13-14H,1,11-12H2,2-3H3/b21-14+

InChI Key

XCAAESUUMCBWRU-KGENOOAVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCC=C)OC)/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC=C)OC)SC3=NC2=O

Origin of Product

United States

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